molecular formula C28H28N4O2 B2757969 3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1031969-36-4

3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide

Cat. No. B2757969
CAS RN: 1031969-36-4
M. Wt: 452.558
InChI Key: UPZCCKUYMYMRMC-UHFFFAOYSA-N
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Description

3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various physiological and pathological processes in the human body.

Scientific Research Applications

Arylpiperazine Derivatives as High-affinity 5-HT1A Serotonin Ligands

Arylpiperazine compounds, similar in structure to the one , have been identified for their high affinity for 5-HT1A serotonin binding sites. The modification of arylpiperazine compounds through N4-substitution has shown to enhance affinity for 5-HT1A receptors, suggesting potential applications in mood disorders and neurological conditions where the serotonin system plays a critical role (Glennon et al., 1988).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles, structurally related to the queried compound, have shown significant anti-influenza A virus activity. This suggests potential applications in developing antiviral agents, especially against strains such as H5N1, highlighting its relevance in addressing global health challenges related to influenza outbreaks (Hebishy et al., 2020).

Indolebutylamines as Selective 5-HT(1A) Agonists

Compounds with an indolealkylamine structure, akin to the compound of interest, have been explored for their selective agonist activity on 5-HT(1A) receptors. This research avenue offers insights into the development of new therapeutic agents for mood disorders, underlining the compound’s potential in pharmacological innovations (Heinrich et al., 2004).

Synthesis of N-Methylpiperazine Series Amides

The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which is structurally similar to the query compound, highlights the versatility of this chemical scaffold in generating compounds with potential pharmacological applications. This research supports the ongoing exploration of piperazine derivatives in drug discovery (Koroleva et al., 2011).

Potential Nootropic Agents

Research on 1,4-disubstituted 2-oxopyrrolidines and related compounds, sharing a resemblance with the molecule , indicates potential nootropic (cognitive-enhancing) effects. This area of study opens up possibilities for the development of new treatments targeting cognitive disorders and improving cognitive functions (Valenta et al., 1994).

properties

IUPAC Name

3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-19-7-6-8-21(17-19)27(33)30-25-23-18-20(2)11-12-24(23)29-26(25)28(34)32-15-13-31(14-16-32)22-9-4-3-5-10-22/h3-12,17-18,29H,13-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZCCKUYMYMRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide

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